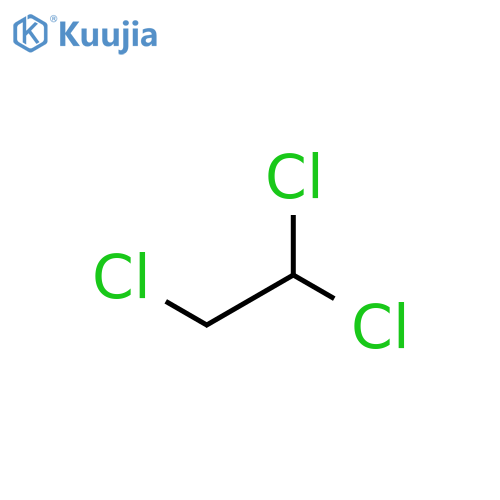

Method of obtaining 1,1,2-trichloroethane

,

Poland,

,

,